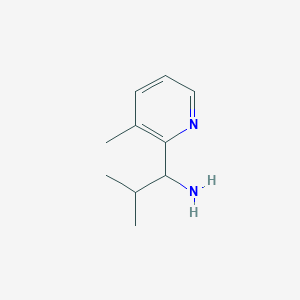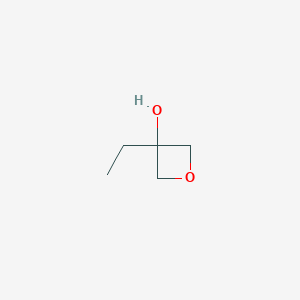
2-Methyl-5-(3-methylphenyl)-1-pentene
概要
説明
2-Methyl-5-(3-methylphenyl)-1-pentene is an organic compound that belongs to the class of alkenes It is characterized by a pentene backbone with a methyl group at the second position and a 3-methylphenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylphenyl)-1-pentene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenylacetylene with 2-bromo-1-pentene in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products such as 2-Methyl-5-(3-methylphenyl)-1-pentanol, 2-Methyl-5-(3-methylphenyl)-1-pentanone, or 2-Methyl-5-(3-methylphenyl)-1-pentanoic acid can be formed.
Reduction: The major product is 2-Methyl-5-(3-methylphenyl)-pentane.
Substitution: Various substituted derivatives of this compound can be obtained.
科学的研究の応用
2-Methyl-5-(3-methylphenyl)-1-pentene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-5-(3-methylphenyl)-1-pentene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenyl-1-pentene: Similar structure but lacks the methyl group on the phenyl ring.
3-Methyl-5-phenyl-1-pentene: Similar structure but the methyl group is on the pentene chain instead of the phenyl ring.
2-Methyl-5-(4-methylphenyl)-1-pentene: Similar structure but the methyl group is at the fourth position on the phenyl ring.
Uniqueness
2-Methyl-5-(3-methylphenyl)-1-pentene is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature can lead to different physical and chemical properties compared to its similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-methyl-3-(4-methylpent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBXBFNYRAEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251084 | |
| Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-41-9 | |
| Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)







